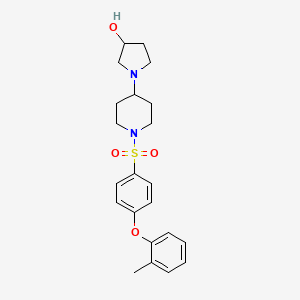![molecular formula C20H21N3O5 B2389277 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891098-12-7](/img/structure/B2389277.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The starting materials often include benzo[b][1,4]dioxin derivatives and pyrrolidinone derivatives. The key steps may involve:
Formation of the benzo[b][1,4]dioxin ring: This can be achieved through cyclization reactions.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution.
Formation of the urea linkage: This is typically done by reacting an amine with an isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor desired reactions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea could be explored for its potential therapeutic properties. This may include its use as a lead compound for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity to produce a biological response.
Pathway Modulation: Affecting signaling pathways within cells to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the methoxy group.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a methoxy group in a different position.
Uniqueness
The presence of the methoxy group in the 3-position of the phenyl ring in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea may confer unique chemical and biological properties. This could affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-4-2-3-15(11-16)23-12-14(10-19(23)24)22-20(25)21-13-5-6-17-18(9-13)28-8-7-27-17/h2-6,9,11,14H,7-8,10,12H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDOFXCGDOVRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2389196.png)



![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide](/img/structure/B2389204.png)
![5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide](/img/structure/B2389205.png)




![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2389213.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2389214.png)

